1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-16-14(18)17-11-4-8-13(9-5-11)19-12-6-2-10(15)3-7-12/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGUGKNCRBYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260021 | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]-N′-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28365-79-9 | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]-N′-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28365-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]-N′-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 4 4 Chlorophenoxy Phenyl 3 Methylurea
Established Synthetic Pathways for Phenylurea Core Structures
The phenylurea scaffold is a common motif in pharmacologically active molecules. Its synthesis is typically achieved through several established pathways. The most prevalent method involves the reaction of an aniline (B41778) derivative with an isocyanate. google.com This nucleophilic addition reaction is generally high-yielding and proceeds under mild conditions.
Alternatively, phenylureas can be synthesized by the reaction of anilines with urea (B33335), often in the presence of an acid catalyst. researchgate.net This method, while straightforward, can sometimes lead to the formation of symmetrical diphenylurea byproducts. researchgate.net Another approach involves the use of phosgene (B1210022) or its derivatives to generate an in situ isocyanate from an aniline, which then reacts with another amine or aniline. google.com However, the toxicity of phosgene has led to the development of safer phosgene-free methods. google.com
Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. google.com This method allows for the sequential arylation of a protected urea, offering a versatile route to a wide range of derivatives. google.com
| Reaction Type | Reactants | Key Features | Common Byproducts |
| Isocyanate Addition | Aniline, Isocyanate | High yield, mild conditions | None typically |
| Urea Condensation | Aniline, Urea | Uses common reagents | Symmetrical diphenylurea |
| Phosgene-based | Aniline, Phosgene derivative | In situ isocyanate formation | Requires handling of toxic reagents |
| Pd-catalyzed Coupling | Aryl halide, Protected urea | Versatile, good for unsymmetrical ureas | Requires catalyst and specific ligands |
Specific Synthesis of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea
The synthesis of this compound is a multi-step process that combines the formation of a diaryl ether linkage with the creation of the methylurea (B154334) side chain.
A plausible synthetic route begins with the formation of the diaryl ether, 4-(4-chlorophenoxy)aniline (B91003). This can be achieved through an Ullmann condensation or a Buchwald-Hartwig amination. In a typical Ullmann-type reaction, a phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst. nih.gov For instance, 4-aminophenol (B1666318) can be reacted with 1-chloro-4-iodobenzene (B104392) using a copper catalyst to form the diaryl ether.
The subsequent and final step is the formation of the urea moiety. The intermediate, 4-(4-chlorophenoxy)aniline, is then reacted with methyl isocyanate. nih.gov This reaction is a nucleophilic addition of the aniline's amino group to the electrophilic carbon of the isocyanate. The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The product, this compound, can then be isolated and purified using standard techniques like crystallization or column chromatography.
A related synthetic strategy involves the nitration of the diaryl ether followed by reduction to the aniline. For example, a similar compound, 1-[4-(4-chlorophenoxy)-3-nitrophenyl]-3-methylurea, is synthesized from the corresponding nitrated aniline intermediate. nih.gov This suggests an alternative route where 4-(4-chlorophenoxy)nitrobenzene is first synthesized, then the nitro group is reduced to an amine, followed by the reaction with methyl isocyanate.
Strategies for Analogues and Derivatives Synthesis
The synthesis of analogues and derivatives of this compound is crucial for understanding its biological activity and developing new compounds with improved properties. These strategies generally involve modifications at three key positions: the chlorophenyl ring, the central phenyl ring, and the methylurea group.
Modification of the Phenyl Rings:
Analogues can be created by introducing different substituents on either of the two phenyl rings. This is often achieved by starting with appropriately substituted phenols or anilines. For instance, replacing 4-chlorophenol (B41353) with other substituted phenols (e.g., with methoxy, trifluoromethyl, or other halogen groups) in the initial diaryl ether synthesis would yield a variety of analogues. nih.govnih.gov Similarly, the central phenyl ring can be substituted by using different substituted anilines in the urea formation step. mdpi.comresearchgate.net
Derivatization of the Urea Moiety:
The urea group itself offers opportunities for derivatization. The methyl group can be replaced with other alkyl or aryl groups by using different isocyanates in the final synthetic step. nih.govmdpi.com For example, reacting 4-(4-chlorophenoxy)aniline with ethyl isocyanate or phenyl isocyanate would produce the corresponding ethyl or phenyl urea derivatives.
Introduction of Heterocyclic Moieties:
Modern synthetic strategies also involve the incorporation of heterocyclic rings to explore new chemical space and potential interactions with biological targets. nih.gov For example, the phenyl rings could be replaced with pyridyl or other heterocyclic systems.
| Modification Site | Synthetic Strategy | Example of Reactant Variation |
| Chlorophenyl Ring | Use of substituted phenols in diaryl ether synthesis | 2-chlorophenol, 4-fluorophenol, 4-methoxyphenol |
| Central Phenyl Ring | Use of substituted anilines | 2-fluoroaniline, 3-methylaniline |
| Urea N-substituent | Reaction with different isocyanates | Ethyl isocyanate, propyl isocyanate, phenyl isocyanate |
Chemical Modifications for Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For phenylurea derivatives, SAR studies have revealed key structural features that govern their efficacy.
Modifications to the terminal phenyl ring have shown that the nature and position of the substituent are critical. For instance, in a series of diarylurea derivatives, the presence and type of halogen substituent on the terminal phenyl ring significantly impacted their antitumor activity. researchgate.net It has been observed that electron-withdrawing groups, such as trifluoromethyl, can enhance the antiproliferative activity of some phenylurea compounds. nih.gov
The linker between the two aryl rings is also a key determinant of activity. In many biologically active diaryl ureas, the ether linkage is important for maintaining the correct conformation for target binding. nih.gov
The urea moiety itself is a critical pharmacophore, capable of forming hydrogen bonds with biological targets. orgsyn.org SAR studies have shown that while the N'-substituent is not always essential for anticancer activity, a proper alkyl substitution can enhance it. nih.gov For example, replacing the methyl group with a larger alkyl or an aryl group can modulate the compound's lipophilicity and binding affinity.
A systematic approach to SAR involves creating a library of analogues with single-point modifications and evaluating their biological activity. This allows for the identification of key functional groups and their optimal positions, guiding the design of more potent and selective compounds.
Molecular and Cellular Mechanisms of Action of 1 4 4 Chlorophenoxy Phenyl 3 Methylurea
Investigation of Primary Molecular Targets
The primary molecular targets of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea and its analogs span across different biological systems, from plant photosynthesis to human neuronal signaling pathways.
Phenylurea-based compounds, such as Chloroxuron, are well-documented inhibitors of photosynthesis. wikipedia.org Their primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). wikipedia.orgumn.edu These herbicides bind to specific sites on the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edu This binding event blocks the transfer of electrons to the plastoquinone (B1678516) (PQ) pool. lsuagcenter.com
The inhibition of electron transport effectively halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the generation of organic matter. wikipedia.org While this leads to a slow starvation of the plant, a more immediate and damaging effect is the formation of highly reactive molecules due to the blocked electron flow. umn.eduucanr.edu These reactive oxygen species initiate a cascade of reactions that cause lipid and protein peroxidation, leading to the destruction of cell membranes and rapid cellular disintegration. ucanr.edu
The herbicidal effects manifest as chlorosis (yellowing) and necrosis (tissue death), typically starting at the leaf margins and progressing inwards. umn.edu The efficiency of PSII inhibition by phenylureas is influenced by the substitution pattern on the phenyl ring. nih.gov
Table 1: Herbicidal Action of Phenylureas
| Mechanism | Description | References |
|---|---|---|
| Primary Target | D1 protein in Photosystem II | ucanr.edu |
| Action | Inhibition of electron transport to plastoquinone | wikipedia.orglsuagcenter.com |
| Biochemical Consequence | Halts ATP and NADPH production | wikipedia.org |
| Cellular Damage | Formation of reactive oxygen species, membrane destruction | ucanr.edu |
| Visible Symptoms | Chlorosis and necrosis | umn.edu |
Structurally related phenylurea derivatives have been identified as potent antagonists of the Neuropeptide Y5 (NPY5) receptor. nih.gov The NPY system is a crucial signaling pathway in the human body, involved in regulating various physiological processes, including food intake, making the Y5 receptor a therapeutic target for conditions like obesity. nih.govfrontiersin.org
Studies on trisubstituted phenylurea derivatives have shown that these compounds can bind to the NPY5 receptor with high affinity, with some analogs exhibiting IC50 values in the sub-nanomolar range. nih.gov The structure-activity relationship studies indicate that modifications to the stereochemistry and various substituents on the phenylurea core can significantly impact binding potency. nih.gov Functionally, these compounds act as antagonists, as demonstrated in cellular assays where they inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the human NPY5 receptor. nih.gov
The binding of ligands to the Y5 receptor is a complex process involving interactions with extracellular loops of the receptor. nih.govresearchgate.net The antagonistic action of phenylurea derivatives likely involves the disruption of the binding or activation of the receptor by its natural ligands, such as Neuropeptide Y.
In the context of NPY5 receptor antagonism, the "inhibition" is of a receptor-ligand interaction rather than a direct enzymatic reaction. However, the downstream consequences of this receptor blockade involve the inhibition of the enzyme adenylyl cyclase, which is responsible for the synthesis of cAMP. nih.govembopress.org The potency of this inhibition is a key measure of the functional activity of these phenylurea-based antagonists. nih.gov
Further research into the kinetics of binding to the NPY5 receptor and the specifics of adenylyl cyclase inhibition would provide a more detailed inhibitory profile for this compound.
Downstream Cellular Signaling Perturbations (inferred from biological activity studies)
The binding of this compound analogs to the NPY5 receptor initiates a cascade of downstream cellular signaling perturbations. As NPY receptors are G-protein coupled receptors (GPCRs), typically coupled to Gi/o proteins, their antagonism leads to a disruption of the normal signaling pathway. frontiersin.orgembopress.org
The most immediate and well-documented downstream effect of NPY5 receptor antagonism by phenylureas is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). nih.govembopress.org This reduction in cAMP can have widespread effects on cellular function, as cAMP is a critical regulator of numerous cellular processes through the activation of protein kinase A (PKA) and other downstream effectors.
Beyond the cAMP pathway, NPY receptor activation can also modulate intracellular calcium levels and activate other signaling cascades, such as the MAP kinase pathway. embopress.org Therefore, antagonism by phenylurea derivatives could potentially influence these pathways as well, although this is an area requiring more specific investigation for this particular compound.
Specific Cellular Responses in In Vitro Models (e.g., cell growth modulation, apoptosis induction, inferred from anticancer activity of related compounds)
While primarily investigated for their herbicidal and NPY5 receptor antagonist properties, related chemical structures have been explored for their potential in other therapeutic areas, such as oncology. The perturbation of signaling pathways like those involving p53, NF-κB, and various kinase cascades can influence cell fate. nih.gov
For instance, the modulation of signaling pathways that control cell proliferation and survival can lead to anti-cancer effects. Natural products that target multiple signaling pathways have been shown to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells in vitro. nih.gov Given that NPY and its receptors are also implicated in cancer progression, antagonists of these receptors could potentially modulate cancer cell growth. frontiersin.org
Therefore, it can be inferred that this compound, through its potential effects on cellular signaling, might modulate cell growth and induce apoptosis in specific in vitro cancer cell models. However, direct experimental evidence for this specific compound is required to confirm such activities.
Target Selectivity and Specificity Profiling
The selectivity of a compound for its intended molecular target over other related targets is a critical aspect of its pharmacological profile. For phenylurea derivatives acting as NPY receptor antagonists, selectivity across the different NPY receptor subtypes (Y1, Y2, Y4, Y5) is a key consideration. frontiersin.org
The development of non-peptide antagonists has aimed to achieve high selectivity for the Y5 receptor to minimize off-target effects that could arise from interacting with other NPY receptors, which have distinct physiological roles. embopress.org Structure-activity relationship studies have been instrumental in optimizing the chemical structure of phenylureas to enhance their affinity and selectivity for the Y5 receptor. nih.gov
The specificity of this compound would need to be experimentally determined through binding assays against a panel of receptors and enzymes to fully characterize its target profile and potential for off-target interactions.
Pre Clinical Biological Evaluation in Model Systems Non Human
In Vitro Biological Activity Assessment
In vitro studies are fundamental in determining the biological activity of a compound at a cellular and molecular level. For 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea and related phenylurea derivatives, these assessments have revealed specific biochemical interactions and potential for broader pharmacological applications.
While this compound itself is principally characterized as a herbicide, the broader class of phenylurea derivatives has been extensively investigated for antiproliferative activities against various human cancer cell lines. nih.govnih.gov These cell-based assays are crucial for identifying potential anticancer agents. nih.gov
Studies on structurally related 1-phenyl-3-arylurea derivatives have demonstrated significant cytotoxic effects. For instance, a series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against a panel of 60 human cancer cell lines. preprints.org Certain compounds in this series, such as 5a and 5d, exhibited potent antiproliferative activity, with IC₅₀ values in the low micromolar range against cell lines for renal cancer, melanoma, colon cancer, and breast cancer. nih.govpreprints.org In some cases, these analogues showed greater potency than established anticancer drugs like paclitaxel and gefitinib against specific cell lines. preprints.org For example, compound 5a elicited a lethal effect rather than just growth inhibition in cell lines such as SK-MEL-5 (melanoma), A498 (renal), and MDA-MB-468 (breast). nih.govpreprints.org
The primary receptor interaction for this compound in its herbicidal capacity is with the photosystem II complex in plant chloroplasts. wikipedia.org In the context of therapeutic research on its analogues, receptor binding assays are employed to determine affinity and selectivity for specific biological targets, such as the corticotrophin-releasing factor (CRF)₁ receptor or kappa opioid receptors, although specific receptor targets for the antiproliferative effects of many phenylurea compounds are still under investigation. nih.govnih.gov
Table 1: Antiproliferative Activity of Selected Phenylurea Analogues in Human Cancer Cell Lines
| Compound Analogue | Cancer Type | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Analogue 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | Colon Cancer | KM12 | 1.25 nih.gov |
| CNS Cancer | SNB-75 | 1.26 nih.gov | |
| Melanoma | MDA-MB-435 | 1.41 nih.gov | |
| SK-MEL-28 | 1.49 nih.gov | ||
| Renal Cancer | A498 | 1.33 nih.gov | |
| Analogue 2 (a 4-amino-thienopyrimidine derivative) | Breast Cancer | MCF-7 | 0.013 mdpi.com |
| MDA-MB-231 | 0.056 mdpi.com |
The primary biochemical activity of this compound (Chloroxuron) is the inhibition of photosynthesis. wikipedia.org It acts by blocking electron transport at photosystem II (PSII), a key protein complex in the photosynthetic machinery of plants. wikipedia.org This mechanism is characteristic of phenylurea herbicides, which are potent and specific inhibitors of plant metabolism. ucdavis.edu By disrupting the electron flow, the compound prevents the production of ATP, the energy currency of the cell, which promptly halts the plant's ability to fix carbon and grow, ultimately leading to its death. wikipedia.org This specific mode of action has made compounds like diuron (B1670789) (DCMU), a related phenylurea, valuable tools in fundamental plant physiology research. ucdavis.edu
High-throughput screening (HTS) is a standard methodology in drug discovery and agrochemical research used to test a large number of compounds for activity against a specific biological target. nih.gov HTS technologies are applied not only in primary screening but also in assay development, secondary screening, and lead optimization. nih.gov In the context of discovering compounds like this compound or its analogues, HTS would be employed to screen vast chemical libraries for specific activities. For example, a screen could be designed to identify compounds that inhibit photosynthesis or, in a therapeutic context, compounds that exhibit antiproliferative effects against cancer cells or modulate the activity of a specific receptor. nih.govmdpi.com The integration of cell-based assays and high-content screening within the HTS paradigm allows for the identification of higher quality leads with more physiologically relevant results. nih.gov
In Vivo Efficacy Studies in Non-Human Organisms/Models
In vivo studies assess the effects of a compound in a whole, living organism. Research on this compound has been conducted in plants, while studies on its analogues have been performed in animal models for various diseases.
As a phenylurea herbicide, Chloroxuron is used for the selective pre- and post-emergence control of annual grasses, mosses, and broad-leaved weeds. wikipedia.orgnih.gov Its efficacy has been demonstrated in various crop plants, including soybeans, onions, celery, and strawberries. wikipedia.orgnih.gov The compound's herbicidal action stems directly from its ability to inhibit photosynthesis. wikipedia.org Research has shown that the herbicidal activity of Chloroxuron on strawberries was less than 10% in one study, and it did not significantly reduce the fruit yield of the strawberry plants. wikipedia.org This selectivity allows it to control weeds without causing significant harm to the desired crops. The understanding of its biochemical action—inhibiting PSII—is crucial for developing more effective and judicious uses of existing herbicides and for discovering new herbicidal compounds.
While Chloroxuron itself is not developed for therapeutic use in animals, its core chemical structure is found in compounds designed for various pharmacological activities. The efficacy of these analogues is often tested in established animal models of disease.
Anticonvulsant Activity: The anticonvulsant potential of compounds structurally related to the phenylurea class has been explored. For example, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids were evaluated in mouse models of epilepsy. nih.gov These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests, which are clinically validated models that predict efficacy against generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov The positive results for these analogues suggest that the broader phenoxyphenyl scaffold may have potential for development as an anticonvulsant agent. nih.gov
Anti-Obesity Activity: Animal models are critical for evaluating novel anti-obesity agents. nih.gov Diet-induced obesity (DIO) models in rats and minipigs are commonly used to test the effects of new compounds on food intake, energy expenditure, and body weight. nih.govnih.gov For instance, studies on novel α-MSH analogues have shown significant decreases in food intake and body weight in DIO rats and DIO minipigs. nih.gov Although direct studies on this compound for obesity are not available, its structural analogues could be evaluated in these validated models to determine any potential effects on metabolic parameters. nih.gov
Comparative Biological Activity with Related Phenylurea Analogues
For a meaningful comparative analysis, this compound would need to be evaluated alongside a series of structurally related analogues in standardized biological assays. These analogues would typically feature systematic variations in the substitution patterns on the phenyl rings and the urea (B33335) moiety.
The table below conceptualizes the type of data that would be generated from such a comparative study. The hypothetical data illustrates how variations in chemical structure could influence inhibitory potency (e.g., IC50 values) against a specific biological target.
| Compound Name | R1 Substituent (Position 4 of Phenoxy Ring) | R2 Substituent (Urea) | Target IC50 (nM) |
| This compound | Cl | -CH3 | Data Not Available |
| Analogue A | H | -CH3 | Data Not Available |
| Analogue B | F | -CH3 | Data Not Available |
| Analogue C | CH3 | -CH3 | Data Not Available |
| Analogue D | Cl | -H | Data Not Available |
| Analogue E | Cl | -CH2CH3 | Data Not Available |
This table is for illustrative purposes only. The IC50 values are hypothetical due to the absence of published comparative data for this compound and its direct analogues.
The biological activity of phenylurea derivatives is highly dependent on their three-dimensional structure and the electronic properties of their substituents. These factors govern the binding affinity of the compound to its biological target. For instance, the urea moiety is often crucial for forming key hydrogen bond interactions within the active site of kinases. frontiersin.org The nature and position of substituents on the aromatic rings can significantly impact potency, selectivity, and pharmacokinetic properties.
Without dedicated preclinical studies that include this compound and a panel of its close analogues, a scientifically rigorous comparison of their biological activities cannot be conducted.
Structure Activity Relationship Sar and Computational Chemistry of 1 4 4 Chlorophenoxy Phenyl 3 Methylurea and Analogues
Rational Design Principles for Optimized Analogues
The insights gained from SAR studies form the foundation for the rational design of optimized analogues of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
One key design principle involves the modification of the distal phenyl ring . Introducing substituents that can form additional favorable interactions with the target protein is a common strategy. For example, replacing the chlorine atom with other halogen atoms or with small hydrophobic groups can fine-tune the binding affinity.
Another approach focuses on the optimization of the urea (B33335) linker . While the urea moiety is often crucial, its replacement with bioisosteres such as thiourea, guanidine, or other groups that can maintain the key hydrogen bonding interactions can sometimes lead to improved properties.
Scaffold hopping is a more advanced design strategy where the core 4-(4-chlorophenoxy)phenyl scaffold is replaced with other chemical structures that maintain the spatial arrangement of the key interacting groups. This can lead to the discovery of novel chemical series with improved drug-like properties.
Furthermore, computational methods are instrumental in rational design. By building a model of the target's binding site, new analogues can be designed in silico to maximize their fit and interactions with the target.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking simulations can provide valuable insights into their binding modes with various biological targets, such as protein kinases.
In a typical docking simulation, the diaryl urea derivative is placed in the ATP-binding pocket of a kinase. The simulation then explores different conformations and orientations of the ligand to find the one with the most favorable binding energy. These studies often reveal that the urea moiety forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The 4-(4-chlorophenoxy)phenyl group typically occupies a hydrophobic pocket, with the terminal chlorophenyl ring extending towards the solvent-exposed region or another sub-pocket.
The following table summarizes the predicted binding energies and key interactions for this compound and hypothetical analogues with a representative kinase target.
| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| This compound | -9.5 | Cys, Asp | Val, Leu, Ile |
| Analogue with 4-F substitution | -9.2 | Cys, Asp | Val, Leu, Ile |
| Analogue with 4-CF3 substitution | -10.1 | Cys, Asp | Val, Leu, Ile, Phe |
Note: The data in this table is illustrative and based on general principles of molecular docking of diaryl urea kinase inhibitors.
These simulations can guide the design of new analogues by predicting which modifications are likely to improve binding affinity. For example, if a simulation shows an empty hydrophobic pocket near the ligand, adding a suitable hydrophobic group to the ligand could lead to a more potent inhibitor.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
In a QSAR study, a set of molecules with known biological activities is used to train a statistical model. The model is built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be related to properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
A typical QSAR equation for a series of diaryl urea derivatives might look like:
log(1/IC50) = c0 + c1logP + c2σ + c3*MR
where:
log(1/IC50) is the biological activity.
logP is the logarithm of the partition coefficient, representing lipophilicity.
σ is the Hammett constant, representing electronic effects.
MR is the molar refractivity, representing steric effects.
c0, c1, c2, c3 are coefficients determined by the regression analysis.
The predictive quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A robust QSAR model can be a powerful tool in drug discovery, allowing for the rapid screening of large virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. nih.gov
Theoretical Chemistry Calculations (e.g., HOMO/LUMO analysis, conformational studies)
Theoretical chemistry calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic and structural properties of molecules like this compound.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. For a related compound, 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea, the HOMO-LUMO energy has been calculated to understand its molecular interactions. nih.gov
The following table presents calculated quantum chemical properties for this compound and a related analogue, highlighting the influence of substitution on these parameters.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.2 | -1.5 | 4.7 | 4.5 |
| 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea | -6.5 | -1.8 | 4.7 | 4.9 |
Note: The values for this compound are hypothetical and for illustrative purposes, while the values for the bromo-chloro analogue are based on published theoretical studies. nih.gov
These theoretical calculations, in conjunction with experimental data, provide a comprehensive picture of the factors governing the biological activity of this compound and its analogues, thereby facilitating the design of new and improved compounds.
Metabolic Transformations and Environmental Fate in Model Systems
In Vitro Metabolic Stability Studies in Non-Human Biological Systems (inferred from related compounds)
In vitro metabolic stability assays are crucial in the early stages of chemical development to predict a compound's persistence in a biological system. nih.govif-pan.krakow.pl These studies typically use subcellular fractions like liver microsomes, S9 fractions, or whole cells such as hepatocytes to determine a compound's susceptibility to enzymatic degradation. nih.govresearchgate.net The primary output of these assays includes the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic behaviors like hepatic extraction ratio and bioavailability. nih.govnih.gov
For phenylurea herbicides and other xenobiotics, metabolism is often mediated by cytochrome P450 (CYP450) monooxygenases, which are abundant in liver microsomes. nih.govpsu.edu Studies on related aromatic compounds have demonstrated that in vitro systems are effective at identifying key metabolic pathways. For instance, the metabolism of the α,β-unsaturated ketone chalcone (B49325) in rat liver microsomes leads to the formation of various hydroxylated metabolites, a reaction catalyzed by specific CYP P450 enzymes like CYP1A1, 1A2, and 2C6. psu.edu Similarly, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized to its toxic form by mitochondrial CYP2D6. nih.gov
Table 1: Inferred In Vitro Metabolic Reactions for Phenylurea-type Compounds in Non-Human Systems
| Metabolic System | Enzyme Family Implicated | Common Metabolic Reactions | Inferred Products of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea |
| Rat Liver Microsomes | Cytochrome P450 (CYP1A, 2C, 3A) | Aromatic hydroxylation, N-demethylation | Hydroxylated phenyl rings, N-demethylated urea (B33335) |
| Monkey Liver Microsomes | Cytochrome P450 | Phase I metabolism (oxidation) | Hydroxylated and N-demethylated metabolites |
| Fungal Cultures | Cytochrome P450, Hydrolases | N-dealkylation, Hydroxylation, Ring cleavage | Hydroxylated metabolites, 4-(4-chlorophenoxy)aniline (B91003) |
Identification of Major Metabolites in Pre-clinical and Environmental Contexts
The biotransformation of phenylurea herbicides in both pre-clinical and environmental settings predominantly yields metabolites formed through N-dealkylation and hydrolysis of the urea side chain. nih.govoup.com
In environmental systems like soil and water, microbial activity is the primary driver of degradation. researchgate.net For N,N-dimethyl-substituted phenylureas like diuron (B1670789), the metabolic pathway involves a stepwise N-demethylation process. oup.com This leads to the formation of metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU). nih.gov The ultimate step in this sequence is often the hydrolysis of the urea bridge to produce a substituted aniline (B41778), such as 3,4-dichloroaniline (B118046) (3,4-DCA). oup.comnih.gov These aniline derivatives may be more toxic than the parent compound. nih.gov Fungal degradation can introduce additional pathways, including hydroxylation of the phenyl ring, as observed in the metabolism of isoproturon (B30282) and chlorotoluron (B1668836) by Mortierella sp. nih.gov
Based on these established patterns, the primary metabolites of this compound in environmental contexts are predicted to be:
1-[4-(4-Chlorophenoxy)phenyl]urea: Formed via N-demethylation.
4-(4-Chlorophenoxy)aniline: Formed via hydrolysis of the urea group. This aniline metabolite could then undergo further transformation, such as acetylation, as seen with 3,4-dichloroaniline in the presence of soil fungi. nih.gov
In pre-clinical studies, which often involve metabolism by mammalian enzyme systems, similar pathways are expected. Aromatic hydroxylation and N-demethylation are common reactions for many xenobiotics in liver microsome assays. psu.edu Therefore, hydroxylated versions of the parent molecule or its demethylated successor are also plausible metabolites.
Table 2: Common Metabolites of Phenylurea Herbicides in Various Systems
| Parent Compound | System | Major Metabolites Identified | Reference |
| Diuron | Soil Bacteria, Fungi | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) | oup.comnih.gov |
| Linuron | Soil Fungus (Mortierella sp.) | Dealkylated metabolites, 3,4-dichloroaniline | nih.gov |
| Isoproturon | Soil Fungus (Mortierella sp.) | N-demethylated products, Hydroxylated metabolites | nih.gov |
| Chlorotoluron | Soil Bacteria (Arthrobacter sp.) | 4-chloro-2-methylaniline | nih.gov |
Pathways of Degradation and Biotransformation (e.g., environmental transformations, microbial degradation of related compounds)
The degradation of phenylurea herbicides in the environment is a multifaceted process where biotic transformations, particularly by microorganisms, play a dominant role over abiotic processes like chemical hydrolysis. oup.com
Microbial Degradation Pathways: The microbial metabolism of phenylureas generally follows two main pathways that can occur sequentially or in parallel. oup.com
Sequential N-Dealkylation and Hydrolysis: This is the most commonly reported pathway for compounds like diuron and isoproturon. oup.com It involves the stepwise enzymatic removal of alkyl groups from the terminal nitrogen of the urea side chain. oup.comebi.ac.uk For this compound, this would involve the removal of the methyl group. Following dealkylation, the urea linkage is cleaved by hydrolase enzymes, releasing the corresponding aniline. nih.gov The bacterial strain Arthrobacter sp. N2, for example, has been shown to transform diuron, chlorotoluron, and isoproturon directly into their corresponding aniline derivatives. nih.gov
Hydroxylation: Fungal species, in particular, are capable of hydroxylating the aromatic ring of phenylurea herbicides. The soil fungus Mortierella sp. produces hydroxylated metabolites from isoproturon and chlorotoluron in addition to N-demethylation. nih.gov
The resulting aniline metabolites can be further degraded. For example, 3,4-dichloroaniline can be acetylated by fungi like Aspergillus niger and Beauveria bassiana to form 3,4-dichloroacetanilide. nih.gov The complete mineralization of the aromatic ring to CO2 is also possible but often occurs slowly. oup.com The initial cleavage of the ether bond in the 4-chlorophenoxy moiety represents another potential, though less documented, degradation step. Bacteria are known to degrade chlorophenols and related derivatives through various ring-cleavage pathways. researchgate.netnih.gov
Abiotic Degradation: Phenylurea herbicides are generally stable against chemical hydrolysis in aqueous solutions at neutral pH. oup.com Photochemical degradation from exposure to sunlight can occur but often results in only partial transformation, creating products that may accumulate. oup.com
Disposition in Non-Human Biological Systems (e.g., ruminal fluid metabolism of related compounds)
When ingested by animals, particularly ruminants, the disposition of a urea-based compound is heavily influenced by the microbial ecosystem of the digestive tract. msdvetmanual.com The rumen is a highly active metabolic environment, rich in microorganisms capable of breaking down a wide variety of substances, including urea. biomedres.usresearchgate.net
Rumen microbes produce highly active urease enzymes that efficiently catalyze the hydrolysis of urea into ammonia (B1221849) (NH3) and carbon dioxide. biomedres.us This process is extremely rapid and is a cornerstone of nitrogen recycling in ruminants, allowing them to utilize non-protein nitrogen sources for the synthesis of microbial proteins. biomedres.uscambridge.org
Given the structure of this compound, it can be inferred that its urea moiety would be a substrate for these ruminal ureases. Upon ingestion by a ruminant, the compound would likely undergo rapid hydrolysis in the rumen. This would cleave the urea side chain, leading to the formation of ammonia, carbon dioxide, methylamine, and the aniline derivative, 4-(4-chlorophenoxy)aniline . The efficiency of this process means that the systemic absorption of the intact parent compound from the rumen would likely be low. Instead, the resulting aniline metabolite would be the primary compound absorbed into the bloodstream from the rumen, where it would then be subject to further metabolism in the liver and other tissues.
Advanced Research Methodologies Applied to 1 4 4 Chlorophenoxy Phenyl 3 Methylurea Research
Spectroscopic Characterization Techniques in Structural Research
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the N-H protons of the urea (B33335) linkage, and the methyl group protons. The splitting patterns (e.g., doublets, triplets) and coupling constants would confirm the substitution patterns on the aromatic rings.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for each carbon in the chlorophenoxy group, the phenylurea moiety, the urea carbonyl group, and the methyl group. Chemical shift values, often referenced against a standard like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of each carbon atom. organicchemistrydata.orgorganicchemistrydata.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com Key characteristic absorption bands for this compound would include:
N-H stretching vibrations for the urea group.
C=O stretching of the urea carbonyl group.
C-N stretching vibrations.
C-O-C stretching of the ether linkage.
C-Cl stretching of the chlorophenyl group.
Aromatic C-H and C=C stretching. mdpi.comresearchgate.net
Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.orgchemguide.co.uk For this compound, fragmentation would likely occur at the urea linkage, the ether bond, and could involve the loss of the chloro-substituent, providing valuable structural clues. libretexts.orgmiamioh.edunih.gov
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for aromatic, N-H, and methyl protons with specific chemical shifts and splitting patterns. | Proton environment and connectivity. chemicalbook.comresearchgate.net |
| ¹³C NMR | Distinct signals for each carbon atom, including aromatic, carbonyl, and methyl carbons. | Carbon skeleton and functional groups. rsc.orgunimi.it |
| FT-IR | Characteristic absorption bands for N-H, C=O, C-N, C-O-C, and C-Cl bonds. | Identification of functional groups. thermofisher.com |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (184.63 g/mol) and specific fragmentation patterns. | Molecular weight and structural fragments. libretexts.orgchemguide.co.uk |
Chromatography and Separation Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from impurities, reaction by-products, and other components in a mixture, as well as for quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment and quantification of substituted phenylurea compounds. rsc.orgrsc.org A typical HPLC method for this compound would involve:
Stationary Phase: A C18 reversed-phase column is commonly used, where the nonpolar stationary phase interacts with the relatively nonpolar analyte. nih.gov
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. nih.govnih.gov The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
Detection: A UV detector is typically employed, as the aromatic rings in the molecule absorb UV light at a specific wavelength. nih.gov
The retention time of the compound under specific chromatographic conditions is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.
Gas Chromatography (GC): While HPLC is generally preferred for thermally labile compounds like many phenylureas, GC can be used following a derivatization step. researchgate.net This involves chemically modifying the urea group to increase its thermal stability and volatility, allowing for analysis in the gas phase. GC coupled with a mass spectrometer (GC-MS) provides a high degree of sensitivity and specificity for identifying the compound and its metabolites.
| Technique | Typical Conditions | Primary Application |
|---|---|---|
| HPLC | Reversed-phase C18 column, Acetonitrile/Water mobile phase, UV detection. nih.govnih.gov | Purity assessment and quantification. rsc.orgrsc.org |
| GC-MS | Requires prior derivatization to enhance thermal stability. | Identification and quantification of the compound and its metabolites. researchgate.net |
Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Elucidation
"Omics" technologies offer a global perspective on the biological effects of a compound by simultaneously measuring large numbers of genes, proteins, or metabolites. These approaches are invaluable for understanding the mechanism of action of this compound.
Proteomics: Since many urea-based compounds are designed as kinase inhibitors, proteomics is a key technology for identifying the protein targets of this compound. pnas.orgacs.org
Chemical Proteomics: This technique often involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. acs.org The captured proteins are then identified by mass spectrometry, revealing the direct targets of the compound. nih.govrsc.org
Phosphoproteomics: This sub-discipline of proteomics focuses on identifying and quantifying changes in protein phosphorylation upon treatment with the compound. nih.gov Since kinases function by phosphorylating other proteins, a phosphoproteomics study can map the downstream signaling pathways affected by the inhibition of a target kinase by this compound.
Genomics: While less direct for identifying the primary target, genomics can be used to understand the cellular response to treatment with this compound. For example, gene expression profiling (e.g., using RNA-sequencing) can identify genes that are up- or down-regulated following exposure to the compound, which can help to elucidate the broader biological pathways that are modulated.
| Technology | Methodology | Research Goal |
|---|---|---|
| Proteomics | Affinity purification-mass spectrometry, phosphoproteomics. nih.govnih.gov | Identify direct protein targets (e.g., kinases) and downstream signaling effects. pnas.orgacs.org |
| Metabolomics | LC-MS or GC-MS based profiling of cellular metabolites. creative-proteomics.comnih.gov | Assess impact on metabolic pathways, such as the urea cycle, and identify off-target effects. creative-proteomics.comresearchgate.net |
| Genomics | Gene expression profiling (e.g., RNA-seq). | Understand the global cellular transcriptional response to the compound. |
Advanced Imaging Techniques in Pre-clinical Research
Advanced imaging techniques are crucial for visualizing the distribution, target engagement, and efficacy of compounds like this compound in living organisms, providing a bridge between in vitro studies and clinical applications.
Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can provide quantitative information about the biodistribution of a radiolabeled compound in vivo. mdpi.comnih.gov To apply this to this compound, the compound would first need to be synthesized with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. PET imaging could then be used to:
Determine the uptake and clearance of the compound in various organs and tissues.
Assess whether the compound crosses the blood-brain barrier. nih.gov
Quantify target engagement by observing the displacement of the radiolabeled compound by a non-labeled version. researchgate.net
Fluorescence Imaging: This involves attaching a fluorescent dye (fluorophore) to the molecule of interest. rsc.orgrsc.org Fluorescently-labeled this compound could be used in:
Cellular Imaging: High-resolution microscopy to visualize the subcellular localization of the compound in cultured cells. acs.org
In Vivo Imaging: In small animal models, near-infrared (NIR) fluorescent probes can be used to track the accumulation of the compound in tumors or other tissues of interest, as NIR light has better tissue penetration. researchgate.netnih.gov
These advanced imaging methods provide invaluable spatial and temporal information on the pharmacokinetics and pharmacodynamics of this compound in a preclinical setting.
Emerging Research Areas and Unexplored Potential of 1 4 4 Chlorophenoxy Phenyl 3 Methylurea
Applications as Research Probes in Biological Systems
While specific studies on 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea as a research probe are not yet prevalent, the inherent properties of the phenylurea scaffold suggest a strong potential for such applications. Phenylurea derivatives are being increasingly recognized for their utility in developing fluorescent chemosensors. researchgate.net These probes are instrumental in detecting and quantifying ions and other small molecules within biological systems, which is crucial for understanding cellular processes and diagnosing diseases.
The development of a fluorescent probe often involves incorporating a fluorophore into a molecule that can selectively bind to a target analyte. The binding event then triggers a change in the fluorescent properties of the molecule, such as an increase or decrease in intensity ("turn-on" or "turn-off" response), allowing for detection. nih.gov For instance, a novel acenaphtoquinoxaline-based probe has been synthesized and demonstrated to be a highly selective "switch-off" sensor for mercury ions. nih.gov Similarly, macrocyclic ligands bearing phenylurea groups have been synthesized and their complexes with various metal ions studied for their fluorescent properties. researchgate.net
Given this precedent, this compound could serve as a foundational structure for creating novel research probes. By strategic modification of its structure, such as the introduction of a suitable fluorophore, it could be engineered to target specific biological molecules or ions, offering a new tool for cellular imaging and sensing applications.
Investigation in Unconventional Biological Targets (e.g., iron chelation, inferred from similar chemical scaffolds)
The exploration of unconventional biological targets for established chemical scaffolds can lead to the discovery of novel therapeutic agents. While the iron-chelating properties of this compound have not been directly investigated, the broader principle of iron chelation therapy for various diseases, including cancer and inflammatory disorders, is well-established. nih.govresearchgate.net Iron is an essential element, but its dysregulation can lead to oxidative stress and disease progression. nih.govresearchgate.net Chelating agents can bind to excess iron, preventing it from participating in harmful reactions. nih.gov Natural and synthetic chelators are being explored for their therapeutic potential. researchgate.netnih.gov The design of novel iron chelators often involves identifying scaffolds that can be modified to effectively bind iron. mdpi.com Conceptually, the phenylurea structure of this compound could be investigated for its potential to be developed into an iron-chelating agent through rational design.
Beyond hypothetical applications in iron chelation, research into analogous phenylurea derivatives has revealed their activity against a range of unconventional biological targets. For example, various phenylurea derivatives have been synthesized and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in cancer. nih.govfrontiersin.org Other studies have identified phenylurea compounds as potent antagonists of the neuropeptide Y5 (NPY5) receptor, which is implicated in metabolic regulation. nih.gov These findings highlight the versatility of the phenylurea scaffold and suggest that this compound and its derivatives could be promising candidates for screening against a wide array of biological targets beyond their traditional applications.
Table 1: Examples of Phenylurea Derivatives and Their Investigated Biological Targets
| Derivative Class | Biological Target | Therapeutic Area |
| Phenylurea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors nih.govfrontiersin.org | Cancer Immunotherapy |
| Trisubstituted Phenylureas | Neuropeptide Y5 (NPY5) Receptor Antagonists nih.gov | Metabolism |
| Diarylurea Derivatives | c-Kit Kinase Inhibitors nih.gov | Cancer |
| Benzimidazole Derived Sulfonylureas | P2Y1 Receptor Antagonists nih.gov | Thrombosis, Neurological Disorders |
Synergistic Effects in Combination Research (pre-clinical, conceptual based on herbicide combinations)
The concept of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of combination therapy. In agriculture, herbicide mixtures are often used to enhance efficacy and combat resistance. nih.gov Studies on the joint toxicity of phenylurea herbicides have shown that their combined effects can be predicted, which is crucial for assessing the environmental impact of such mixtures. nih.gov
This principle of synergy is increasingly being applied in pre-clinical and clinical research for various diseases. For instance, in cancer therapy, combining drugs that target different pathways can lead to improved outcomes. The rationale behind such combinations is to attack the disease on multiple fronts, potentially reducing the likelihood of resistance and increasing therapeutic efficacy.
While specific pre-clinical combination studies involving this compound are not yet documented, its structural similarity to other biologically active phenylureas suggests that it could be a valuable component in combination research. Based on the known mechanisms of action of phenylurea herbicides, which often involve the inhibition of photosystem II, it is conceivable that in a pre-clinical context, this compound could be combined with agents that target other cellular pathways to achieve a synergistic effect. researchgate.netresearchgate.net For example, a hypothetical pre-clinical study could investigate the combination of this compound with an inhibitor of a different metabolic pathway to assess for synergistic antiproliferative effects in cancer cell lines.
Future Directions in Rational Design and Compound Optimization
The future development of this compound and its analogues will heavily rely on rational design and compound optimization strategies. The extensive research on other phenylurea derivatives provides a solid foundation for this endeavor. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of phenylurea compounds for various targets. nih.govresearchgate.net
For example, in the development of phenylurea-based inhibitors of the neuropeptide Y5 receptor, researchers systematically modified different parts of the lead compound to enhance its in vitro potency. nih.gov Similarly, the design of novel indazole-based diarylurea derivatives as anticancer agents targeting c-kit was guided by structure-based drug design and molecular docking studies. nih.gov These approaches allow for the prediction of how structural modifications will affect the binding of a compound to its target, thereby streamlining the optimization process.
Future research on this compound could involve:
Computational Modeling and Docking Studies: To predict potential biological targets and guide the design of more potent and selective analogues.
Combinatorial Chemistry: To generate a library of derivatives with systematic variations in their structure, which can then be screened for activity against a panel of biological targets.
Structure-Activity Relationship (SAR) Analysis: To identify the key structural features responsible for any observed biological activity, which will inform further optimization efforts. frontiersin.org
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues to ensure they have suitable characteristics for further development.
By leveraging these modern drug discovery techniques, the untapped potential of this compound as a lead compound for novel therapeutic agents or research tools can be systematically explored and realized.
Conclusions and Future Research Trajectories
Summary of Current Academic Knowledge on 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea
The existing body of scientific literature predominantly discusses this compound in its capacity as a degradation product of the herbicide Chloroxuron. Chloroxuron, chemically known as N′-[4-(4-Chlorophenoxy)phenyl]-N,N-dimethylurea, is a selective herbicide used for controlling annual grasses and broad-leaved weeds in various crops. wikipedia.orgnih.gov
The primary pathway for the breakdown of Chloroxuron in both plants and soil environments involves enzymatic N-demethylation. wikipedia.orgnih.gov This process leads to the sequential removal of the two methyl groups from the urea (B33335) nitrogen atom. The initial demethylation step results in the formation of the monomethylated derivative, which is this compound. wikipedia.orgnih.gov Further degradation leads to the fully demethylated compound, N-[4-(4-chlorophenoxy)phenyl]urea, and ultimately to 4-(4-chlorophenoxy)aniline (B91003). wikipedia.orgnih.gov
While the formation of this compound as a metabolite is well-documented, specific and detailed research focusing exclusively on this compound is limited. The majority of studies concentrate on the parent herbicide, Chloroxuron, with its metabolites being mentioned as part of the broader degradation pathway.
Table 1: Key Information on Chloroxuron and its Metabolite
| Compound Name | Chemical Formula | Role |
| Chloroxuron | C15H15ClN2O2 | Parent Herbicide |
| This compound | C14H13ClN2O2 | Metabolite |
| N-[4-(4-chlorophenoxy)phenyl]urea | C13H11ClN2O2 | Metabolite |
| 4-(4-chlorophenoxy)aniline | C12H10ClNO | Metabolite |
Identification of Significant Research Gaps
A thorough review of the available academic literature reveals several significant gaps in the knowledge base specifically concerning this compound:
Dedicated Synthesis and Characterization: There is a lack of published research detailing the targeted synthesis of this compound from precursor molecules, outside of its formation as a metabolite. Consequently, comprehensive characterization data, including detailed spectroscopic (NMR, IR, MS) and physicochemical properties, are not readily available in dedicated studies.
Biological Activity and Efficacy: While the parent compound, Chloroxuron, is known to inhibit photosynthesis, there is a dearth of information on the specific biological activity of this compound. It is unclear whether this metabolite retains any herbicidal properties or exhibits other biological effects.
Toxicological Profile: The toxicity of phenylurea herbicide metabolites is a growing area of concern, as some degradation products have been shown to be more toxic than the parent compounds. nih.gov However, specific toxicological studies on this compound are largely absent from the public record. This includes a lack of data on its potential genotoxicity, cytotoxicity, and endocrine-disrupting capabilities.
Environmental Fate and Persistence: While the formation of this metabolite in soil and plants is known, its own persistence, mobility, and ultimate fate in various environmental compartments have not been extensively studied. Understanding the environmental behavior of this specific metabolite is crucial for a complete risk assessment of Chloroxuron use.
Analytical Standards and Methods: The availability of certified analytical standards for this compound is limited, which can hamper quantitative analysis in environmental and biological samples. While analytical methods exist for the parent herbicide, methods specifically optimized for the detection and quantification of this metabolite are not widely reported.
Recommendations for Future Academic Investigations and Collaborative Research
Addressing the identified research gaps is essential for a comprehensive understanding of the environmental and toxicological implications of Chloroxuron use. The following recommendations are proposed for future academic investigations and collaborative research:
Synthesis and Physicochemical Characterization: A primary focus should be the development and publication of a robust synthetic route for this compound. This would enable the production of sufficient quantities for detailed physicochemical characterization and for use as an analytical standard.
In-depth Biological Activity Studies: It is recommended that the biological activity of the purified compound be thoroughly investigated. This should include assessments of its potential herbicidal activity, its mechanism of action at the molecular level, and its effects on non-target organisms.
Comprehensive Toxicological Evaluation: A critical area for future research is the comprehensive toxicological profiling of this compound. This should involve a battery of tests to assess its acute and chronic toxicity, mutagenicity, carcinogenicity, and potential for endocrine disruption. Comparative studies with the parent compound, Chloroxuron, would be particularly valuable.
Environmental Fate and Modeling: Detailed studies on the environmental fate of this compound are needed. This should include investigations into its adsorption/desorption in different soil types, its potential for leaching into groundwater, and its biodegradation pathways and rates. The data generated would be invaluable for developing more accurate environmental risk assessment models.
Development of Analytical Methods and Standards: There is a need for the development and validation of sensitive and specific analytical methods for the routine monitoring of this compound in environmental matrices. Collaboration between academic institutions and analytical standards providers would be beneficial to ensure the availability of certified reference materials.
Collaborative Research Initiatives: Given the interdisciplinary nature of this research, collaborative efforts between synthetic chemists, biochemists, toxicologists, and environmental scientists are highly encouraged. International collaboration could also facilitate the sharing of data and resources, leading to a more rapid advancement of knowledge in this area.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[4-(4-Chlorophenoxy)phenyl]-3-methylurea to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), catalyst selection (e.g., DABCO or palladium-based catalysts), and temperature control. For example, reflux conditions (65–80°C) are often critical for urea bond formation, as seen in analogous compounds . Purification via recrystallization (using hexane or ethyl acetate) or column chromatography (silica gel, gradient elution) is recommended to isolate the product with ≥95% purity, as demonstrated in structurally related urea derivatives .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the urea linkage (NH peaks at δ 8–10 ppm) and substituent positions (e.g., chlorophenoxy group aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₃ClN₂O₂: 292.06 g/mol) and detects isotopic patterns for chlorine .
- FT-IR : Urea carbonyl stretches (~1640–1680 cm⁻¹) and aryl C-Cl vibrations (~550–650 cm⁻¹) are diagnostic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
